molecular formula C26H31FN2O3S B2368616 1-butyl-6-fluoro-7-(4-methylpiperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one CAS No. 892785-75-0

1-butyl-6-fluoro-7-(4-methylpiperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one

Cat. No.: B2368616
CAS No.: 892785-75-0
M. Wt: 470.6
InChI Key: GZFVACPRIMGUPI-UHFFFAOYSA-N
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Description

1-butyl-6-fluoro-7-(4-methylpiperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H31FN2O3S and its molecular weight is 470.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • The compound was synthesized and characterized using various techniques like NMR, MS, FT-IR spectra, and X-ray diffraction. DFT-optimized structures were consistent with X-ray diffraction results, and molecular docking suggested favorable interactions with SHP2 protein (Zhou et al., 2021).

Antitumor Activity

  • This compound demonstrated antitumor activity, outperforming the reference compound in human hepatoma cells SMMC7721 and human melanoma cells A375, indicating its potential as a cancer therapeutic agent (Zhou et al., 2021).

Antibacterial Activities

  • Related compounds in the quinolone family have shown high broad-spectrum antibacterial activities, indicating potential applications in treating bacterial infections (Stefancich et al., 1985).

Ultrasound-Assisted Synthesis

  • The ultrasound-assisted Wittig reaction has been used for synthesizing related quinolines with extended π-conjugated systems, useful in generating libraries for further pharmaceutical research (Frites et al., 2022).

In Vitro Cytotoxicity for Anticancer Applications

  • Some quinoline derivatives exhibit cytotoxic effects on human breast tumor cell lines, indicating their potential use in anticancer therapies (Zhang et al., 2007).

Antitubercular Activity

  • Certain fluoroquinolones, similar in structure, have been evaluated for antitubercular activity against M. tuberculosis, suggesting their potential role in treating tuberculosis (Shindikar & Viswanathan, 2007).

Properties

IUPAC Name

1-butyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-(4-methylpiperidin-1-yl)quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN2O3S/c1-4-5-11-29-17-25(33(31,32)20-8-6-7-19(3)14-20)26(30)21-15-22(27)24(16-23(21)29)28-12-9-18(2)10-13-28/h6-8,14-18H,4-5,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFVACPRIMGUPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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